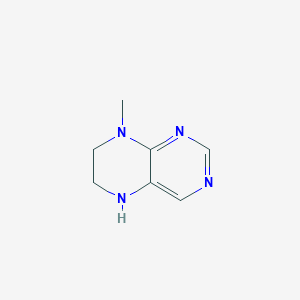

8-Methyl-5,6,7,8-tetrahydropteridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-6,7-dihydro-5H-pteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUVCODCUGRMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CN=CN=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314934-79-6 | |

| Record name | 8-methyl-5,6,7,8-tetrahydropteridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for 8 Methyl 5,6,7,8 Tetrahydropteridine

Historical Development of Pteridine (B1203161) Synthesis Methodologies

The foundational methods for constructing the pteridine core were established in the late 19th and early 20th centuries and primarily involve the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This general approach is encompassed by several named reactions that have become classical methodologies in heterocyclic chemistry.

The Gabriel-Isay synthesis (also known as the Gabriel-Colman synthesis) is one of the most popular and direct methods, involving the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl species like glyoxal or benzil. The versatility of this method is significant, as the substitution pattern of the final pteridine can be controlled by selecting appropriately substituted pyrimidine (B1678525) and dicarbonyl starting materials. When unsymmetrical dicarbonyls are used, such as keto aldehydes or keto acids, the potential for forming isomeric products arises, necessitating careful control of reaction conditions to achieve regioselectivity.

Another key historical method is the Polonovski–Boon cyclization , which provides a regiospecific route to dihydropterin derivatives. This pathway typically involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. The reaction proceeds through nucleophilic attack of the amine, facilitated by the electron-withdrawing nitro group, followed by reduction of the nitro group and subsequent cyclization to form the pyrazine (B50134) ring.

These foundational strategies established the core principle of pteridine synthesis: the construction of the pyrazine ring onto a pre-formed, suitably functionalized pyrimidine precursor.

| Synthesis Method | Precursors | Product Type | Reference |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine + 1,2-Dicarbonyl compound | Substituted Pteridine | nih.gov |

| Polonovski–Boon Cyclization | 6-Chloro-5-nitropyrimidine + α-Aminocarbonyl compound | Dihydropteridine derivative | nih.gov |

Regioselective Synthesis of 8-Methyl-5,6,7,8-tetrahydropteridine and its Isomers

The synthesis of the fully reduced 5,6,7,8-tetrahydropteridine (B83983) ring is most commonly achieved by the catalytic hydrogenation of a corresponding aromatic pteridine precursor over a metal catalyst such as platinum or Raney nickel. google.com The primary challenge in synthesizing this compound lies in the regioselective introduction of the methyl group at the N-8 position. This requires a strategy where either the methyl group is incorporated during the initial ring construction or is added to a pre-formed tetrahydropteridine scaffold with high selectivity.

Approaches to N-Methylation at the 8-Position

The tetrahydropteridine ring contains four nitrogen atoms (N-1, N-3, N-5, and N-8), each with distinct chemical properties. N-1 and N-3 are part of the pyrimidine ring and possess amide-like character, while N-5 and N-8 are secondary amines within the saturated pyrazine ring. Direct alkylation of the 5,6,7,8-tetrahydropteridine parent molecule presents a significant regioselectivity challenge, as both N-5 and N-8 are nucleophilic secondary amines susceptible to alkylation.

A successful strategy for selective methylation at the N-5 position involves catalytic reductive methylation, where a tetrahydropterin is treated with formaldehyde in the presence of a platinum catalyst and hydrogen. scispace.com This method proceeds via the formation of an intermediate iminium ion at N-5, which is subsequently reduced in situ.

Achieving selective methylation at the N-8 position requires a different approach. The N-8 nitrogen's reactivity as a secondary amine suggests it could be targeted by direct alkylation with an electrophile like methyl iodide. However, competing alkylation at N-5 would be a likely side reaction. To achieve N-8 selectivity, a synthetic route employing a protecting group at the N-5 position could be envisioned. After protecting N-5, the N-8 position could be methylated, followed by removal of the protecting group to yield the desired product. Alternatively, a synthetic precursor could be designed where the N-8 nitrogen is introduced as a methylamine during the cyclization step, thereby installing the methyl group from the outset.

Synthesis via Uracil Derivatives and Cyclization Reactions

A robust and widely used strategy for constructing the pteridine skeleton involves starting with a uracil derivative. Uracils are pyrimidine-2,4-diones and can be readily converted into the necessary 5,6-diaminopyrimidine precursors.

The typical synthetic sequence begins with a 6-aminouracil. This compound undergoes nitrosation at the 5-position, typically using nitrous acid, to yield a 6-amino-5-nitrosouracil. The nitroso group is then catalytically reduced to an amine, affording a 5,6-diaminouracil. This key intermediate is then ready for cyclization. Condensation of the 5,6-diaminouracil with a 1,2-dicarbonyl compound, in a manner analogous to the Gabriel-Isay synthesis, leads to the formation of a pteridine-2,4-dione, also known as a lumazine. Subsequent chemical modifications can be performed to arrive at the desired pteridine derivative, which can then be reduced to the tetrahydro state.

Stereospecific Synthesis of Tetrahydropteridine Derivatives

The reduction of the pyrazine ring in a pteridine to form a 5,6,7,8-tetrahydropteridine creates stereocenters at the C-6 and C-7 positions, particularly when these carbons bear substituents. The control of the relative and absolute stereochemistry at these positions is a critical aspect of modern synthetic strategies, especially for producing biologically active molecules.

Control of Chirality at C-6 and C-7 Positions

The diastereoselectivity of the reduction of the pteridine ring is highly dependent on the substitution pattern. A key finding in this area is that the catalytic hydrogenation of 6,7-disubstituted pterins over a platinum or nickel catalyst proceeds with high stereospecificity to yield exclusively the cis-diastereomer. researchgate.net In this case, the hydrogen atoms add to the same face of the pyrazine ring, likely due to the initial adsorption of the planar aromatic ring onto the catalyst surface.

However, this stereospecificity is not universal. When a 6-monosubstituted pterin (B48896) is reduced, the reaction often yields a mixture of both cis and trans diastereomers, indicating a loss of strict facial control during the hydrogenation process. researchgate.net This highlights that the substituents on the pyrazine ring play a crucial role in directing the stereochemical outcome of the reduction.

| Substrate | Reduction Method | Product Stereochemistry | Reference |

| 6,7-Dimethylpterin | Catalytic Hydrogenation | cis-5,6,7,8-Tetrahydro-derivative | researchgate.net |

| 6-Methylpterin | Catalytic Hydrogenation | Mixture of cis and trans isomers | researchgate.net |

Chemoenzymatic Synthesis Methods for Stereoisomers

Chemoenzymatic methods, which combine the power of chemical synthesis with the high selectivity of biological catalysts, offer powerful solutions for accessing enantiomerically pure compounds. A primary strategy for obtaining single stereoisomers of tetrahydropteridine derivatives is the use of enzymatic kinetic resolution on a chiral precursor. nih.govnih.gov

In this approach, a racemic chiral intermediate in the synthetic pathway, such as a substituted alcohol or amine, is treated with an enzyme, often a lipase or a protease. nih.gov These enzymes are inherently chiral and will selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic substrate much faster than the other. This allows for the separation of the unreacted, enantiopurified starting material from the acylated, opposite enantiomer.

For greater efficiency, this can be extended to a dynamic kinetic resolution (DKR). In a DKR process, the enzymatic resolution is coupled with a chemical catalyst that continuously racemizes the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. For example, a racemic alcohol precursor could be resolved using a lipase for selective acylation, while a ruthenium-based racemization catalyst converts the unreactive alcohol enantiomer into the reactive one in situ. This strategy could be applied to resolve chiral precursors used to build the C-6 or C-7 positions of the tetrahydropteridine ring, ensuring the final product is obtained as a single, desired stereoisomer. mdpi.com

Synthesis of Novel Analogues and Chemically Modified Derivatives of this compound

The generation of novel analogues of this compound is crucial for exploring its chemical space and potential applications. Strategies would likely focus on introducing substituents at various positions of the pteridine ring system or modifying the existing methyl group at the N8 position.

The incorporation of various functional groups onto the tetrahydropteridine scaffold allows for systematic structural probing. Methodologies successfully employed for other pteridine derivatives, such as methylation at the N5 position or functionalization at the C6 position, serve as primary examples.

Reductive methylation is a key strategy for introducing a methyl group at the N5 position, which can significantly alter the molecule's electronic and steric properties. This has been demonstrated in the synthesis of N(5)-methyl derivatives of other tetrahydropterins. For instance, 6β-5,6,7,8-tetrahydro-L-biopterin can be selectively methylated at the N(5) position using formaldehyde in the presence of a platinum(IV) oxide catalyst and hydrogen gas scispace.com. A similar approach, using formaldehyde with potassium borohydride (KBH₄) as the reducing agent, has been used to synthesize 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine from its 6-methyl precursor sci-hub.se. This suggests a plausible route to 5,8-dimethyl-5,6,7,8-tetrahydropteridine from an 8-methyl precursor.

Another important site for derivatization is the C6 position. The synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin showcases a multi-step pathway that could be adapted. This process involves the oxidation of a C6-methyl group to a formyl group, conversion to a cyanopterin, and subsequent reduction to the aminomethyl derivative researchgate.net. This pathway introduces a primary amine, which is a versatile handle for further chemical modifications.

The following table summarizes representative reactions for substituent incorporation on the tetrahydropteridine ring, which could be conceptually applied to an 8-methyl-tetrahydropteridine scaffold.

Table 1: Examples of Substituent Incorporation on Tetrahydropteridine Analogues

| Starting Material | Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 6β-5,6,7,8-tetrahydro-L-biopterin | HCHO, PtO₂/H₂ | 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin | N5 | scispace.com |

| 2-Amino-4-hydroxy-6-methyl-5,6,7,8-tetrahydropteridine | HCHO, KBH₄ | 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine | N5 | sci-hub.se |

The development of molecular conjugates often requires the installation of a linker arm onto the core structure. For this compound, this would necessitate the introduction of a functional group capable of reacting with a corresponding group on a second molecule (e.g., a peptide, fluorophore, or solid support).

Functional groups such as primary amines (-NH₂), carboxylic acids (-COOH), or aldehydes (-CHO) are ideal for this purpose. As described previously, an aminomethyl group can be installed at the C6 position researchgate.net. This amine can then be used in standard bioconjugation reactions, such as amide bond formation with an activated carboxylic acid, or reductive amination with an aldehyde or ketone.

Alternatively, if a derivative such as 6-carboxy-5,6,7,8-tetrahydropterin could be synthesized from an appropriate precursor, the carboxylic acid could be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with a primary amine on a target molecule. While the synthesis of 8-methyl-6-carboxy-tetrahydropteridine has not been specifically described, the enzymatic synthesis of 6-carboxy-5,6,7,8-tetrahydropterin from 7,8-dihydroneopterin triphosphate by bacterial enzymes suggests that such structures are chemically accessible nih.gov. These functional handles are the foundation for creating more complex molecular probes and conjugates.

Synthetic Yield Optimization and Scale-Up Methodologies

Optimizing the synthetic yield and developing a scalable process are critical for producing sufficient quantities of this compound for further study. The foundational synthesis of the tetrahydropteridine core typically involves the catalytic reduction of a corresponding pteridine precursor google.com.

Key parameters for optimization in this reduction step include the choice of catalyst, solvent, temperature, and hydrogen pressure. A common method involves the hydrogenation of a pteridine using a Raney nickel catalyst in a solvent like ethanol at approximately 50 p.s.i. and room temperature google.com.

Table 2: Parameters for Optimization in Catalytic Hydrogenation of Pteridines

| Parameter | Common Options | Potential Impact on Yield/Purity |

|---|---|---|

| Catalyst | Raney Nickel, Platinum(IV) Oxide (PtO₂), Palladium on Carbon (Pd/C) | Activity and selectivity can vary; catalyst loading is a key variable. |

| Solvent | Ethanol, Methanol (B129727), Acetic Acid | Affects substrate solubility and catalyst performance. |

| Temperature | Room Temperature to Mild Heating | Higher temperatures can increase reaction rate but may lead to side products. |

| Pressure | 50 p.s.i. to atmospheric pressure | Higher pressure can accelerate hydrogenation but requires specialized equipment. |

| Reaction Time | 1 hour to several days | Must be optimized to ensure complete conversion without product degradation. |

For scale-up, transitioning from a batch reactor to a larger, jacketed reactor system is a common industrial practice. This allows for precise control over reaction temperature, which is crucial for managing the exothermic nature of many hydrogenation reactions. Efficient stirring is also vital to ensure proper mixing and contact between the substrate, catalyst, and hydrogen gas. The development of an asymmetric synthesis, for instance through enantioselective transfer hydrogenation as demonstrated for tetrahydro-1,6-naphthyridine scaffolds, could be a sophisticated strategy for producing enantiomerically pure material on a larger scale without the need for chromatographic separation nih.gov. Such processes are often more atom-economical and suitable for manufacturing.

Biochemical Pathways and Enzymatic Interactions of Tetrahydropteridine Derivatives

Biological Occurrence and Metabolic Roles of Pteridines

Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. mdpi.comgoogle.com These molecules are widely distributed in nature and fulfill a diverse array of biological functions. mdpi.comnih.gov Initially discovered as pigments in the wings of butterflies—from which the name "pteridine" is derived (Greek pteron, "wing")—their roles are now understood to be far more profound. google.comnih.gov

In many insects, pteridines serve as pigments for coloration, contributing to visual signaling and camouflage. mdpi.comnih.gov Beyond pigmentation, their most critical metabolic role is as enzymatic cofactors. The reduced form, specifically the 5,6,7,8-tetrahydrobiopterin (BH4) derivative, is an indispensable cofactor for a select group of enzymes, including aromatic amino acid hydroxylases. nih.gov These enzymes are vital for the synthesis of neurotransmitters and the metabolism of amino acids. nih.gov Pteridines are also involved in immune responses, where their levels can serve as markers of cellular immune activation.

Biosynthesis of Natural Tetrahydropteridines and Potential Involvement of 8-Methyl-5,6,7,8-tetrahydropteridine

The primary and most crucial natural tetrahydropteridine cofactor is 6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). Mammalian cells synthesize BH4 through two principal pathways: the de novo pathway and the salvage pathway. mdpi.com While this compound is not a known natural product of these pathways, its structural similarity to BH4 suggests it could potentially interact with the enzymes involved. The established biosynthetic routes for natural tetrahydropteridines are detailed below.

The de novo (from the beginning) synthesis of tetrahydrobiopterin (B1682763) is the primary route for its production in the body and originates from guanosine triphosphate (GTP). mdpi.comnih.gov This multi-step enzymatic process ensures a continuous supply of the essential cofactor.

Key Enzymes in the De Novo Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| GTP cyclohydrolase I | GTPCH | Catalyzes the conversion of GTP to dihydroneopterin triphosphate. This is the rate-limiting step in the pathway. nih.gov |

| 6-pyruvoyltetrahydropterin synthase | PTPS | Converts dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin. |

| Sepiapterin reductase | SR | Performs the final two reduction steps, converting 6-pyruvoyltetrahydropterin to tetrahydrobiopterin (BH4). |

This pathway is critical for maintaining adequate levels of BH4 for neurotransmitter synthesis and other metabolic functions. nih.gov

The salvage pathway provides an alternative route for generating BH4, primarily by recycling pterin (B48896) intermediates. This pathway is particularly important for converting sepiapterin, a more stable and transportable pterin, into the active BH4 cofactor.

The key steps in the salvage pathway involve:

Reduction of Sepiapterin: Sepiapterin is first reduced by sepiapterin reductase (SR) to 7,8-dihydrobiopterin.

Reduction of 7,8-dihydrobiopterin: The intermediate 7,8-dihydrobiopterin is then reduced to 5,6,7,8-tetrahydrobiopterin (BH4) by the enzyme dihydrofolate reductase (DHFR). mdpi.com

This pathway is sensitive to inhibitors of dihydrofolate reductase, such as methotrexate. The salvage pathway allows cells that may lack the full de novo machinery to still produce the vital BH4 cofactor from available precursors.

Enzymatic Cofactor Activity and Substrate Utilization Mechanisms

Tetrahydropteridine derivatives, most notably BH4, function as essential cofactors for a specific class of enzymes known as monooxygenases. A cofactor is a non-protein chemical compound or metallic ion that is required for an enzyme's catalytic activity. In these reactions, BH4 acts as an electron donor, enabling the activation of molecular oxygen. This allows for the incorporation of one oxygen atom into the substrate (a process called hydroxylation), while the other is reduced to water.

The cofactor is consumed during the reaction, being oxidized to a quinonoid dihydrobiopterin intermediate. For the enzyme to catalyze another reaction, the original tetrahydropteridine cofactor must be regenerated through a recycling pathway involving the enzymes pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR).

The Aromatic Amino Acid Hydroxylases (AAAHs) are a family of enzymes that are critically dependent on a tetrahydropteridine cofactor, specifically BH4. These enzymes catalyze the rate-limiting steps in the synthesis of several key neurotransmitters and in the catabolism of phenylalanine. All members of this family are non-heme iron-containing enzymes that use BH4 to hydroxylate their respective aromatic amino acid substrates.

Major Aromatic Amino Acid Hydroxylases

| Enzyme | Abbreviation | Substrate | Product | Metabolic Importance |

|---|---|---|---|---|

| Phenylalanine Hydroxylase | PAH | Phenylalanine | Tyrosine | Phenylalanine catabolism; Tyrosine synthesis. |

| Tyrosine Hydroxylase | TH | Tyrosine | L-DOPA | Rate-limiting step in the synthesis of catecholamines (dopamine, norepinephrine, epinephrine). |

| Tryptophan Hydroxylase | TPH | Tryptophan | 5-Hydroxytryptophan | Rate-limiting step in the synthesis of serotonin and melatonin. |

Phenylalanine Hydroxylase (PAH) is the most extensively studied of the AAAHs and is primarily found in the liver. It catalyzes the conversion of the essential amino acid L-phenylalanine to L-tyrosine. This reaction is the first and rate-limiting step in the catabolism of excess phenylalanine from the diet.

The mechanism of PAH is absolutely dependent on its cofactor, tetrahydrobiopterin (BH4). In the active site of the PAH enzyme, BH4, molecular oxygen, and a non-heme iron atom interact with the phenylalanine substrate. BH4 facilitates the hydroxylation of phenylalanine's aromatic ring, resulting in the formation of tyrosine. In this process, BH4 is oxidized and must be regenerated to participate in subsequent catalytic cycles. The activity of PAH is regulated by the levels of both its substrate, phenylalanine, and its cofactor, BH4.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pteridine (B1203161) |

| Pyrimidine |

| Pyrazine |

| 5,6,7,8-tetrahydrobiopterin (BH4) |

| Guanosine triphosphate (GTP) |

| Dihydroneopterin triphosphate |

| 6-pyruvoyltetrahydropterin |

| Sepiapterin |

| 7,8-dihydrobiopterin |

| Dihydrofolate |

| Methotrexate |

| Quinonoid dihydrobiopterin |

| Phenylalanine |

| Tyrosine |

| L-DOPA |

| Dopamine (B1211576) |

| Norepinephrine |

| Epinephrine |

| Tryptophan |

| 5-Hydroxytryptophan |

| Serotonin |

Nitric Oxide Synthases (NOS) and Redox Cycling

Nitric oxide synthases (EC 1.14.13.39) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. All NOS isoforms require tetrahydrobiopterin as a cofactor. nih.govnih.gov The role of BH4 in NOS catalysis is unique in that it involves the formation of a pterin radical species during the catalytic cycle, which is subsequently reduced to regenerate the cofactor. nih.gov

Structural and mechanistic studies of NOS have highlighted the importance of the hydrogen atom on the N8 position of the tetrahydrobiopterin cofactor. This proton is involved in hydrogen bonding interactions with the backbone carbonyl oxygens of amino acid residues within the active site, which helps to anchor the cofactor in the correct orientation for catalysis. semanticscholar.org The substitution of this hydrogen with a methyl group, as in this compound, would disrupt this critical hydrogen bond. Consequently, it is strongly inferred that this compound cannot function as a cofactor for nitric oxide synthase. The loss of this key interaction would likely prevent the proper binding and redox cycling of the pterin necessary for NO synthesis.

Dihydrofolate Reductase (DHFR) and Related Pterin Reductases

Dihydrofolate reductase (DHFR) (EC 1.5.1.3) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This enzyme is also capable of reducing other pterin compounds. Interestingly, and in stark contrast to the aromatic amino acid hydroxylases and nitric oxide synthases, 8-alkylpterins, including 8-methylpterin, have been shown to act as substrates for DHFR. nih.govnih.gov

Kinetic studies have been performed on a series of 8-alkylpterins with both human and chicken dihydrofolate reductases. nih.gov These studies revealed that 8-methylpterin is a substrate for both enzymes, with distinct kinetic parameters. The ability of this compound to interact with DHFR as a substrate highlights a significant difference in the structural and chemical requirements of the pterin binding site of DHFR compared to the other enzymes discussed.

Other Enzymes Interacting with Tetrahydropteridines

The current body of scientific literature primarily focuses on the interaction of this compound with the well-characterized tetrahydropterin-dependent enzymes discussed above. There is a lack of available data on the interaction of this specific compound with other, less common pterin-dependent enzymes or other enzyme systems.

Enzymology and Reaction Mechanisms Involving this compound

Kinetic Characterization of Enzyme-Cofactor Interactions

The kinetic characterization of the interaction between this compound and various enzymes provides quantitative insights into its biological activity. As established, this compound does not serve as a cofactor for tyrosine hydroxylase and, by extension, likely not for tryptophan hydroxylase or nitric oxide synthase. Therefore, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for cofactor activity are not applicable. While it may act as an inhibitor for these enzymes, specific inhibitory constants (Ki) have not been reported.

In contrast, detailed kinetic data are available for the interaction of 8-methylpterin with dihydrofolate reductase. A study examining the substrate activity of a series of 8-alkylpterins provided the following kinetic parameters for 8-methylpterin with both human and chicken DHFR. nih.gov

| Enzyme Source | Km (µM) | Vmax/[E]o (s⁻¹) |

|---|---|---|

| Human DHFR | 14 - 261 | 2.6 - 14.8 |

| Chicken DHFR | 6.2 - 47 | 1.0 - 5.4 |

The data indicate that 8-methylpterin is a more efficient substrate for human DHFR than for the chicken enzyme, as evidenced by the higher Vmax/[E]o values. The strength of binding, reflected by the Km values, shows that 8-methylpterin has a relatively weaker affinity compared to other 8-alkylpterins with larger substituents. nih.gov Further computational studies have explored the thermodynamics of 8-methylpterin binding to DHFR, suggesting that its protonated form is the active substrate. nih.gov

Stoichiometry of Electron and Proton Transfer in Enzymatic Reactions

The enzymatic reactions involving tetrahydropteridine derivatives are fundamentally redox processes, where the pterin cofactor serves as a reductant. In many biological systems, tetrahydropteridines function as two-electron donors. The stoichiometry of these reactions typically involves the transfer of two electrons and one or more protons from the tetrahydropteridine cofactor to an acceptor molecule, which is often molecular oxygen in the case of hydroxylase enzymes.

Role in Substrate Inhibition and Enzyme Regulation

Methylated tetrahydropteridine derivatives play a significant role in enzyme regulation, acting as both substrates and inhibitors. Studies on enzymes such as methionine synthetase from bovine brain have shown that 5-methyl-5,6,7,8-tetrahydropteroyl oligoglutamates are not only substrates but can also inhibit the methylation of homocysteine by methyltetrahydrofolate nih.gov. This indicates that different forms of the cofactor compete for the same active site on the enzyme, establishing a direct regulatory role nih.gov.

In many cases, polyglutamated forms of these cofactors are better substrates than their monoglutamate counterparts, exhibiting lower Michaelis constants (Kₘ) and higher maximum reaction velocities (Vₘₐₓ) nih.gov. This improved binding and catalytic efficiency suggests that the glutamate tail is crucial for proper orientation and interaction within the enzyme's active site. The ability of methylated tetrahydropteridines to act as competitive inhibitors allows for metabolic feedback and control, ensuring that enzymatic activity is modulated according to the cellular availability of different cofactor forms.

| Cofactor Derivative | Kinetic Role | Effect on Kₘ | Effect on Vₘₐₓ | Regulatory Implication |

|---|---|---|---|---|

| Monoglutamate Form | Substrate | Higher | Lower | Baseline enzymatic activity |

| Polyglutamate Form | Better Substrate | Lower | Higher | Enhanced enzymatic activity nih.gov |

| Non-radioactive Methylated Form | Competitive Inhibitor | Apparent Increase | Unchanged | Inhibition of other substrate conversion nih.gov |

Non-Enzymatic Reactions and Autoxidation of Tetrahydropteridines in Biological Milieux

Reduced pterins such as this compound are known to be chemically unstable in aerobic, neutral aqueous solutions, undergoing non-enzymatic oxidation. The biological stability of these compounds can be very low, sometimes lasting less than an hour. This inherent instability leads to autoxidation, a process that can generate reactive oxygen species and various degradation products.

Mechanisms of Oxygen Reactivity and Radical Species Formation

The autoxidation of tetrahydropteridines is initiated by their reaction with molecular oxygen. This process can lead to the formation of radical intermediates. Evidence suggests that the reaction of related α-aminoalkyl radicals with oxygen occurs at a nearly diffusion-controlled rate researchgate.netnih.gov. The initial product is often a peroxyl radical (ROO•) researchgate.netnih.gov.

This is followed by further reactions that can yield a dihydropyridinium-like species and a superoxide (B77818) anion radical (O₂•⁻) nih.gov. The superoxide can then dismutate to form hydrogen peroxide (H₂O₂). In the presence of transition metal ions like iron, the hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH) researchgate.net. The promotion of hydroxyl-radical formation by dihydropterins is dependent on both the oxidizability of the pterin and its ability to chelate iron ions researchgate.net. This cascade of radical formation highlights a significant aspect of the non-enzymatic chemistry of reduced pterins in biological environments.

Influence of pH and Chemical Environment on Stability

The stability of tetrahydropteridines is highly dependent on the pH and composition of the chemical environment. Generally, these compounds exhibit greater stability at an acidic pH. As the pH increases towards neutral and alkaline values, the rate of degradation and autoxidation accelerates significantly researchgate.net. For instance, studies on other pH-sensitive molecules have shown that degradation is rapid at pH levels of 6.5 and higher, while stability is maintained at a pH of 4.5 researchgate.net.

The specific degradation pathways can also be pH-dependent. In one environment, oxidation may be the primary degradation route, while in another, different reactions may dominate researchgate.net. The presence of other chemical species, such as buffers, can also influence stability. For example, the oxidation of 6-aminomethyl-5,6,7,8-tetrahydropterin at neutral pH appears to proceed with significant side-chain loss in Tris buffer, a phenomenon not observed to the same extent in phosphate (B84403) buffer researchgate.net. This underscores the critical role of the immediate chemical milieu in determining the fate of the tetrahydropteridine molecule.

| pH Range | Relative Stability | Primary Degradation Mechanism |

|---|---|---|

| Acidic (e.g., pH < 5.0) | High | Slow Oxidation |

| Near-Neutral (e.g., pH 6.5 - 7.5) | Low | Rapid Autoxidation and Radical Formation |

| Alkaline (e.g., pH > 8.0) | Very Low | Accelerated Degradation |

Intermediates and Products of Chemical Degradation

The chemical degradation of tetrahydropteridines proceeds through several intermediates to yield more stable final products. The aerobic degradation of 5,6,7,8-tetrahydrobiopterin at neutral pH provides a model for this process. The initial step is the oxidation of the tetrahydropterin to a quinonoid 7,8-dihydro(6H)pterin intermediate researchgate.net.

This quinonoid species is often unstable and can undergo further reactions. One common pathway involves the loss of the side chain at the C6 position, leading to the formation of 7,8-dihydro(3H)pterin researchgate.net. This intermediate can exist in equilibrium with a hydrated form, 6-hydroxy-5,6,7,8-tetrahydropterin. This hydrated species is then irreversibly oxidized to a quinonoid 6-hydroxy-7,8-dihydro(6H)pterin, which finally rearranges to a more stable product, such as 7,8-dihydroxanthopterin researchgate.net.

| Compound Type | Specific Example | Role in Degradation Pathway |

|---|---|---|

| Initial Reactant | 5,6,7,8-Tetrahydrobiopterin | Starting reduced pterin |

| Intermediate | Quinonoid 7,8-dihydro(6H)biopterin | Initial oxidation product researchgate.net |

| Intermediate | 7,8-Dihydro(3H)pterin | Product after side-chain loss researchgate.net |

| Intermediate | 6-Hydroxy-5,6,7,8-tetrahydropterin | Covalent hydrate in equilibrium researchgate.net |

| Final Product | 7,8-Dihydroxanthopterin | Stable end-product of rearrangement researchgate.net |

Structural and Mechanistic Investigations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to fully address the detailed structural and mechanistic points outlined in the requested article structure.

Research and documentation are available for the broader family of tetrahydropteridines and various isomers, such as 6-methyltetrahydropterin, 7-methyltetrahydropterin, and 5,6,7,8-tetrahydrobiopterin. researchgate.net This body of work provides general insights into the stereochemistry, conformational flexibility, and biological roles of the tetrahydropteridine ring system. For instance, studies on related molecules have elucidated the stereospecific outcomes of certain synthetic routes and have characterized the ring's conformational dynamics using techniques like NMR spectroscopy. researchgate.netnih.gov

However, specific experimental or computational data focusing on the 8-methyl isomer is not present in the surveyed literature. Consequently, a detailed discussion on the following topics for this compound cannot be provided at this time:

Structural and Mechanistic Investigations of 8 Methyl 5,6,7,8 Tetrahydropteridine

Spectroscopic Approaches for Mechanistic Insights:Specific spectroscopic data (such as NMR, IR, or Mass Spectrometry) aimed at providing mechanistic insights for 8-Methyl-5,6,7,8-tetrahydropteridine is not available.

While general principles of conformational analysis and spectroscopic interpretation could be applied hypothetically, the lack of direct empirical data for the 8-methyl derivative would render such an exercise speculative and outside the scope of a scientifically rigorous article. Further research is required to characterize this specific compound before a detailed structural and mechanistic investigation can be reported.

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for detecting and characterizing transient radical intermediates that are central to the redox chemistry of tetrahydropteridines. While direct EPR studies on this compound are not extensively documented in readily available literature, the behavior of the closely related cofactor tetrahydrobiopterin (B1682763) (BH4) provides significant insights into the expected radical species.

In the context of biological systems, tetrahydropteridines can react with reactive oxygen species like superoxide (B77818). EPR spin trapping experiments have been employed to investigate these reactions. For instance, the reaction between BH4 and superoxide has been studied using 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) as a spin trap. nih.gov Such studies allow for the calculation of reaction rate constants and help elucidate the kinetics of radical scavenging processes. nih.gov

Direct EPR detection of pteridine (B1203161) radicals is also possible, though often under specific conditions. For example, the formation of the BH4 cation radical (BH4•+) has been demonstrated by direct EPR, particularly under acidic conditions. nih.gov Isotopic substitution studies have shown that the unpaired electron in this radical is primarily delocalized over the pyrazine (B50134) ring of the pteridine structure. nih.gov This delocalization is a key factor in the stability and reactivity of the radical intermediate. The temperature dependence of EPR spectra for radicals trapped in matrices can also provide information about the rotational states of the radical species. researchgate.net

The general principles from these studies on related tetrahydropteridines can be extrapolated to this compound. It is expected that one-electron oxidation of this compound would generate a corresponding cation radical. The EPR spectrum of this radical would be influenced by the hyperfine couplings of the unpaired electron with the nitrogen and hydrogen nuclei of the pteridine ring system, as well as the protons of the 8-methyl group.

Below is a table summarizing typical hyperfine coupling constants observed in pteridine-related radicals, providing an example of the kind of data obtained from EPR studies.

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| N(5) | 5.0 - 7.0 |

| N(8) | 2.0 - 4.0 |

| H(6) | 3.0 - 5.0 |

| H(7) | 1.0 - 3.0 |

| Methyl Protons | 0.5 - 2.0 |

| Note: These are representative values for pteridine-type radicals and may vary for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and for monitoring the dynamic behavior of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and stereochemical assignments.

In the synthesis of tetrahydropteridine derivatives, NMR is routinely used to characterize intermediates and final products. For example, in the synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin, ¹H-NMR was used to confirm the selective methylation at the N(5) position. scispace.com The chemical shifts and coupling constants of the protons on the tetrahydropyrazine (B3061110) ring are particularly informative about the conformation and stereochemistry of the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY and HMQC, are instrumental in assigning the complex proton and carbon spectra of substituted tetrahydropteridines. nih.govresearchgate.net

NMR is also a powerful technique for monitoring reactions in real-time. By acquiring spectra at different time points, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic data. This is particularly useful for studying oxidation-reduction reactions and the stability of this compound under various conditions.

Furthermore, NMR spectroscopy is uniquely suited for investigating the structural dynamics of molecules. Techniques such as relaxation dispersion NMR can probe motions on the microsecond to millisecond timescale. nih.gov While often applied to large biomolecules, these methods can also provide insights into the conformational flexibility of smaller molecules like this compound. The methyl group at the 8-position serves as a sensitive probe of local dynamics. Changes in temperature or solvent can lead to alterations in the NMR spectrum, reflecting changes in the conformational equilibrium or the rates of intramolecular processes such as ring puckering.

The following table presents typical ¹H NMR chemical shift ranges for protons in the tetrahydropteridine ring system, which are useful for structural assignment.

| Proton | Typical Chemical Shift (ppm) |

| H-6 | 3.2 - 3.8 |

| H-7 (axial) | 2.8 - 3.4 |

| H-7 (equatorial) | 3.5 - 4.1 |

| N(5)-H | 6.0 - 7.5 |

| N(8)-H | 5.5 - 7.0 |

| C(8)-CH₃ | 2.2 - 2.8 |

| Note: Chemical shifts are dependent on solvent, pH, and substitution. |

UV-Visible Spectroscopy in Redox State Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing the different redox and protonation states of this compound. The pteridine ring system contains a chromophore that gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are highly sensitive to the electronic structure of the molecule, which is in turn affected by oxidation and protonation.

The fully reduced 5,6,7,8-tetrahydropteridine (B83983) form typically exhibits a primary absorption maximum in the range of 280-300 nm. Upon oxidation to the 7,8-dihydropteridine (B8742004) form, a noticeable change in the absorption spectrum occurs, often with the appearance of a longer-wavelength band. Further oxidation to the fully aromatic pterin (B48896) results in a more complex spectrum with multiple absorption maxima.

The UV-Vis spectrum is also strongly dependent on pH. Protonation or deprotonation of the nitrogen atoms in the pteridine ring alters the electronic distribution and, consequently, the absorption spectrum. For instance, the UV spectrum of 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin shows a significant pH-dependent bathochromic shift (a shift to longer wavelengths) when moving from the cationic state at low pH to the neutral molecule. scispace.com By monitoring these spectral changes as a function of pH, the pKa values of the ionizable groups can be determined.

This sensitivity to redox and protonation state makes UV-Visible spectroscopy an excellent tool for monitoring reactions involving this compound. For example, the oxidation of tetrahydropteridines can be followed by observing the decrease in the absorbance of the tetrahydro form and the concomitant increase in the absorbance of the oxidized product. researchgate.net

The table below summarizes the characteristic UV absorption maxima for different states of a typical tetrahydropteridine.

| Compound State | pH | λ_max (nm) | Molar Extinction Coefficient (ε) |

| Tetrahydro (Cation) | ~1 | ~265 | ~16,000 |

| Tetrahydro (Neutral) | ~7 | ~297 | ~9,000 |

| 7,8-Dihydro (Neutral) | ~7 | ~280, ~325 | Variable |

| Fully Oxidized (Pterin) | Neutral | ~275, ~345 | Variable |

| Note: These are representative values and can vary based on substitution and specific conditions. scispace.com |

Hydrogen Bonding Networks and Water Interactions in Complex Structures

The hydrogen bonding capabilities of this compound are fundamental to its chemical properties and its interactions in aqueous environments. The molecule possesses several hydrogen bond donor sites (the N-H groups at positions 5 and 8) and hydrogen bond acceptor sites (the nitrogen atoms at positions 1, 2, 3, and 4, depending on the specific tautomeric form and protonation state).

In aqueous solution, this compound will be extensively solvated by water molecules, forming a dynamic network of hydrogen bonds. Water molecules can act as hydrogen bond donors to the nitrogen lone pairs and as acceptors for the N-H protons. These interactions significantly influence the solubility and conformational preferences of the molecule. The strength and lifetime of these hydrogen bonds are dependent on factors such as temperature and the presence of other solutes. arxiv.org

Intramolecular hydrogen bonding is also a possibility in certain conformations of tetrahydropteridine derivatives, which can affect the molecule's rigidity and binding potential to other molecules. nih.gov The pattern of hydrogen bonding is crucial in determining the structure of the compound in the solid state, leading to the formation of specific crystal lattices. The inclusion of water molecules into such crystal structures can lead to the formation of hydrates, where water acts as a bridge, connecting multiple pteridine molecules through hydrogen bonds. jksus.org

The interaction with water is also critical in the redox chemistry of this compound. Water can participate in the reaction mechanism, for example, by acting as a proton shuttle or by stabilizing charged intermediates. Spectroscopic evidence has shown the reversible addition of water across the C=N double bonds in related dihydropterins, forming a covalent hydrate. researchgate.net

Understanding the hydrogen bonding network and water interactions is therefore essential for a complete picture of the structural and mechanistic chemistry of this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to model these interactions and provide insights into the most stable hydrogen-bonded clusters of the molecule with water. jksus.org

The following table lists the potential hydrogen bond donor and acceptor sites in this compound.

| Site | Type |

| N(1) | Acceptor |

| N(3) | Acceptor |

| N(5)-H | Donor |

| N(8)-H | Donor |

| Note: The availability of these sites for hydrogen bonding can be influenced by the molecule's conformation and protonation state. |

Analytical Methodologies for Research on 8 Methyl 5,6,7,8 Tetrahydropteridine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating and quantifying 8-Methyl-5,6,7,8-tetrahydropteridine from complex mixtures. The choice of method depends on the research objective, whether it is precise quantification or qualitative screening.

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the quantitative analysis of tetrahydropteridines due to its high resolution, sensitivity, and speed. When coupled with fluorescence or electrochemical detection, HPLC methods can achieve the sensitivity required to measure endogenous levels of these compounds. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key considerations for the HPLC analysis of tetrahydropteridines include the prevention of oxidation, as the tetrahydro form is highly susceptible to degradation. This is often achieved by adding antioxidants like dithiothreitol (B142953) (DTT) to the sample and mobile phase.

Table 1: Typical HPLC Parameters for Tetrahydropteridine Analysis

| Parameter | Description |

| Column | C18 reversed-phase columns (e.g., 4.6 mm x 250 mm, 5 µm particle size) are frequently used. |

| Mobile Phase | A gradient elution is often preferred, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH) and an organic modifier like methanol (B129727) or acetonitrile. |

| Flow Rate | Typically maintained around 1.0 mL/min. |

| Detection | Fluorescence detection is highly sensitive and selective for pteridines. nih.gov Excitation and emission wavelengths are optimized for the specific compound (e.g., Ex: 280 nm, Em: 350 nm for similar compounds). nih.gov Electrochemical detection is another sensitive option. |

| Sample Preparation | Involves deproteinization of biological samples followed by filtration. Addition of antioxidants is crucial. |

Paper chromatography and Thin-Layer Chromatography (TLC) are valuable for the qualitative and semi-quantitative analysis of pteridines. nih.govnih.gov These planar chromatography techniques are particularly useful for screening purposes, such as identifying different pteridine (B1203161) derivatives in biological extracts, for instance from Drosophila eye pigments. lehigh.edu

In paper chromatography, a spot of the sample is applied to a strip of specialized paper which acts as the stationary phase. pressbooks.pub The edge of the paper is then dipped in a solvent (the mobile phase), which moves up the paper by capillary action, separating the components of the mixture. ksu.edu.sa TLC operates on a similar principle, but the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate. pressbooks.pubksu.edu.sa

The separation is based on the differential polarity of the compounds. ksu.edu.sa After separation, the spots corresponding to different pteridines are often visualized under ultraviolet (UV) light, as many of these compounds exhibit natural fluorescence. lehigh.edupressbooks.pub The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, can be calculated to help identify the compounds. lehigh.edu

Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolomics

Mass spectrometry is an indispensable tool for the structural analysis of this compound. It provides precise information about the molecular weight and elemental composition of the molecule and its fragments.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like tetrahydropteridines. youtube.com In ESI, a high voltage is applied to a liquid sample to create an aerosol. youtube.com The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions with minimal fragmentation. youtube.com This gentle process allows for the accurate determination of the molecular weight of the intact molecule. youtube.com ESI can be coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run, making it a powerful tool for analyzing complex biological samples. youtube.com

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a specific ion and analyzing the resulting fragments. In a typical MS/MS experiment, the molecular ion of this compound, generated by ESI, is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller fragment ions. This process is known as Collision-Induced Dissociation (CID). nih.gov The second mass analyzer then separates and detects these fragment ions, producing a fragment ion spectrum.

The fragmentation pattern is unique to the molecule's structure. By analyzing these fragments, researchers can deduce the connectivity of atoms within the molecule, confirm its identity, and differentiate it from isomers. This technique is crucial for structural elucidation and for identifying metabolites of the compound in biological systems. nih.govnih.gov

Spectrophotometric and Fluorescence-Based Detection Methods

Spectroscopic methods are widely used for the detection and quantification of pteridine derivatives, leveraging their characteristic absorption and emission of light.

Spectrophotometry measures the absorption of UV and visible light by a compound. Pteridines have characteristic UV absorption spectra due to their aromatic ring system. While spectrophotometric methods can be sensitive, they may lack the selectivity needed for complex samples, as other molecules might absorb at similar wavelengths. nih.gov

Fluorescence-based methods offer significantly higher sensitivity and selectivity. nih.gov Many pteridines, including their reduced forms, are naturally fluorescent. They absorb light at a specific excitation wavelength and then emit light at a longer wavelength. By setting the detector to these specific wavelengths, fluorescence provides a highly sensitive means of quantification, especially when used as a detection method following HPLC separation. nih.gov The fluorescence properties, such as the quantum yield and emission maximum, can be influenced by factors like pH and solvent polarity.

Table 2: Spectroscopic Properties of a Related Tetrahydropterin

| Property | Value | Conditions |

| UV Absorption Maximum (λmax) | ~265 nm | pH 7 (neutral molecule) |

| Molar Extinction Coefficient (ε) | Varies with pH | pH-dependent |

| Fluorescence Excitation | ~280 nm | Dependent on specific structure and conditions |

| Fluorescence Emission | ~350 nm | Dependent on specific structure and conditions |

Note: Data presented is representative of tetrahydropteridine compounds and may vary for this compound. Specific data for 6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin shows a λmax of 265 nm at pH 7. scispace.com

Electrochemical Methods for Redox Potential Determination

The redox potential of this compound is a fundamental characteristic that governs its role in biological and chemical systems. Electrochemical methods are paramount for determining this property, providing insights into the electron-transfer capabilities of the molecule. While direct electrochemical studies specifically on the 8-methyl isomer are not extensively documented in publicly available literature, the electrochemical behavior of closely related methylated tetrahydropterins, such as 6,7-Dimethyl-5,6,7,8-tetrahydropterin (6,7-DMTHP), has been investigated and serves as a strong predictive model. shareok.org

Commonly employed electrochemical techniques for studying tetrahydropteridines include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and spectroelectrochemistry. shareok.org These methods allow for the elucidation of redox reaction mechanisms, the determination of formal potentials, and the identification of transient intermediates.

Research on methylated tetrahydropterins, including 6,7-DMTHP, has revealed a characteristic electrochemical oxidation profile. shareok.org At a pyrolytic graphite (B72142) electrode, these compounds typically exhibit an initial, nearly reversible two-electron, two-proton (2e⁻/2H⁺) oxidation. shareok.org This process leads to the formation of an unstable quinonoid-dihydropterin intermediate. shareok.org The quinonoid species subsequently undergoes a pH-dependent, first-order chemical reaction to form the more stable 7,8-dihydropterin (B103510) derivative. shareok.org

The formal potential (E°') for this initial oxidation is a key parameter. While specific values for this compound are not available, the data from analogous compounds provide a valuable reference. The experimental conditions, particularly pH and the choice of solvent and supporting electrolyte, significantly influence the measured potentials.

| Compound | Electrochemical Technique | Key Findings | Reference |

|---|---|---|---|

| 6,7-Dimethyl-5,6,7,8-tetrahydropterin | Cyclic Voltammetry, Spectroelectrochemistry | Undergoes a nearly reversible 2e⁻/2H⁺ oxidation to an unstable quinonoid-dihydropterin intermediate. | shareok.org |

Sample Preparation and Stability Considerations for Research Studies

The inherent instability of reduced pteridines like this compound presents a significant challenge for accurate analytical research. These compounds are highly susceptible to oxidation, particularly in the presence of light, oxygen, and certain metal ions. Therefore, meticulous sample preparation and handling are crucial to prevent degradation and ensure the reliability of experimental results.

General Precautions:

Protection from Light: All procedures should be carried out under subdued or red light to minimize photo-oxidation.

Exclusion of Oxygen: The use of deoxygenated solvents and the maintenance of an inert atmosphere (e.g., with argon or nitrogen) are essential.

Low Temperature: Samples should be kept at low temperatures (e.g., on ice) during preparation and stored at -20°C or, for long-term storage, at -80°C.

Solvent and Buffer Selection: The choice of solvent and buffer system can significantly impact the stability of this compound. The pH of the medium is a critical factor, as the rate of oxidation is pH-dependent. For instance, studies on the oxidation of 6-aminomethyl-5,6,7,8-tetrahydropterin have shown that the degradation pathway can differ between buffer systems, such as Tris and phosphate buffers. researchgate.net

Use of Stabilizing Agents: To counteract the propensity for oxidation, the addition of stabilizing agents to sample solutions is a common practice. These include:

Antioxidants: Thiol-containing compounds like dithiothreitol (DTT) or dithioerythritol (B556865) are frequently added to protect the tetrahydropteridine from oxidation.

Chelating Agents: Metal ions can catalyze the oxidation of tetrahydropteridines. The inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepenta-acetic acid (DTPA) can sequester these metal ions and enhance stability.

The effectiveness of these stabilization strategies is demonstrated in the analysis of tetrahydrobiopterin (B1682763) in biological fluids, where the addition of dithioerythritol and deoxygenation of the mobile phase were shown to be critical for preventing its breakdown during chromatographic analysis.

| Factor | Consideration | Recommended Practice | Reference |

|---|---|---|---|

| Light | Photo-oxidation | Work under subdued or red light. | General knowledge |

| Oxygen | Aerobic oxidation | Use deoxygenated solvents and an inert atmosphere. | General knowledge |

| Temperature | Thermal degradation | Maintain samples on ice during preparation; store at -20°C to -80°C. | General knowledge |

| pH | pH-dependent oxidation rate | Optimize and control buffer pH for maximum stability. | researchgate.net |

| Metal Ions | Catalysis of oxidation | Add chelating agents (e.g., EDTA, DTPA). | General knowledge |

| Oxidants | Chemical degradation | Add antioxidants (e.g., DTT, dithioerythritol). | General knowledge |

Computational and Theoretical Studies of 8 Methyl 5,6,7,8 Tetrahydropteridine

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of molecular systems. youtube.comyoutube.com This technique is invaluable for studying how molecules like 8-Methyl-5,6,7,8-tetrahydropteridine behave in a biological context, such as when binding to a protein or solvated in water. youtube.com

As an analogue of the natural cofactor tetrahydrobiopterin (B1682763), this compound is expected to interact with various enzymes, such as aromatic amino acid hydroxylases. tandfonline.comnih.gov MD simulations are a powerful tool for exploring the dynamics of such interactions. nih.govyoutube.com

A simulation would typically start with the ligand docked into the enzyme's active site. Over the course of the simulation (nanoseconds to microseconds), the trajectory would reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced in either the ligand or the protein upon binding. tandfonline.comnih.gov

For instance, MD simulations of phenylalanine hydroxylase with cofactor analogues like 6-methyl-tetrahydropterin (an isomer of the title compound) have shown how specific interactions dictate cofactor specificity and regulatory effects. tandfonline.com A simulation of this compound bound to an enzyme like nitric oxide synthase or phenylalanine hydroxylase would likely show the pteridine (B1203161) ring forming hydrogen bonds with active site residues, while the puckered tetrahydropyrazine (B3061110) ring adopts various conformations. The N8-methyl group would influence the local hydrophobic interactions and could sterically affect the binding orientation compared to the unsubstituted cofactor. The simulation would generate a conformational ensemble, a collection of different low-energy structures that the complex adopts, providing a detailed picture of its dynamic behavior. nih.gov

The surrounding solvent environment significantly influences a molecule's conformation and behavior. frontiersin.orgrsc.org MD simulations explicitly model solvent molecules (typically water in a biological context), allowing for a detailed investigation of solvation effects. aps.org

For this compound, the tetrahydropyrazine ring is not planar and can exist in different puckered conformations (e.g., chair, boat, twist-boat). The energy barrier between these conformations is often low, and the preferred conformation can be influenced by the solvent. nih.gov An MD simulation in a box of explicit water molecules would reveal the stable conformations of the compound in an aqueous solution. It would also detail the structure of the surrounding water, including the number and lifetime of hydrogen bonds between the pteridine's nitrogen and oxygen atoms and the solvent. frontiersin.orgaps.org This information is crucial, as the conformation of the cofactor upon binding to an enzyme can be pre-organized by the solvent environment. frontiersin.org

Docking Studies for Enzyme-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govmdpi.com It is a fundamental tool in drug design and in understanding the interactions of cofactors and their analogues with enzymes. cabidigitallibrary.org

For this compound, docking studies would be performed to predict its binding mode within the active site of relevant enzymes, such as phenylalanine hydroxylase, tyrosine hydroxylase, or nitric oxide synthase. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the enzyme's active site and then using a scoring function to rank them based on their predicted binding affinity. springernature.com

The results would provide a static snapshot of the most likely binding pose. It would be expected that the pteridine core of this compound would form conserved hydrogen bonds with the enzyme's active site, similar to those formed by the natural cofactor, tetrahydrobiopterin. The docking results would specifically predict the orientation of the N8-methyl group, indicating whether it fits into a hydrophobic pocket or causes any steric clashes, which could affect binding affinity compared to the natural cofactor. These predictions are crucial for rationalizing the compound's potential biological activity and can serve as the starting point for more extensive MD simulations. tandfonline.com

In Silico Screening of Tetrahydropteridine Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied to identify novel inhibitors for enzymes that utilize pteridine-based substrates, demonstrating the potential for discovering new therapeutic agents from tetrahydropteridine analogues.

A primary target for in silico screening of pteridine analogues is pteridine reductase 1 (PTR1), an essential enzyme in Leishmania parasites. Because these parasites can use PTR1 to bypass the inhibition of dihydrofolate reductase (DHFR) by common antifolate drugs, finding potent PTR1 inhibitors is a key therapeutic strategy.

Virtual screening campaigns against Leishmania major PTR1 (LmPTR1) often employ a multi-step process. This typically begins with pharmacophore-based screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to the target. These models are generated based on the structures of known inhibitors co-crystallized with the enzyme. A database of compounds, often from natural products or commercial libraries, is then screened to find molecules that match the pharmacophore query.

Following the initial pharmacophore screen, the resulting "hits" are subjected to molecular docking simulations. Docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This step helps to refine the list of potential inhibitors by ranking them based on their predicted binding affinity and interactions with key amino acid residues in the active site.

One such study screened a database of 1100 natural products against LmPTR1. This combined pharmacophore and docking approach identified 18 potential inhibitors. Subsequent in vitro testing confirmed that 15 of these compounds showed significant inhibitory activity, representing a high hit rate of 83%. The most potent compound identified was Sophoraflavanone G, with an IC₅₀ value of 19.2 µM.

| Screening Target | Screening Method | Compound Library | Key Findings / Identified Hits | Reference |

|---|---|---|---|---|

| Leishmania major Pteridine Reductase 1 (LmPTR1) | Pharmacophore-based screening followed by molecular docking | Database of 1100 natural products | Identified 18 potential inhibitors; 15 were confirmed in vitro (83% hit rate). Sophoraflavanone G was the most active (IC₅₀ = 19.2 µM). | |

| Leishmania donovani Pteridine Reductase 1 (LdPTR1) | Rational drug design, in silico screening | Baylis-Hillman derivatives | Identified a potent inhibitor of PTR1 from a series of 12 derivatives, validated by enzymatic and cell-based assays. | |

| Leishmania major Pteridine Reductase 1 (LmPTR1) | Ligand- and structure-based virtual screening | Benzothiazole derivatives from ZINC database | Identified ZINC72229720 as a promising candidate with a better docking score and ADME properties than a known inhibitor. Molecular dynamics confirmed stable complex formation. |

These examples demonstrate the utility of in silico screening for identifying novel bioactive compounds from the tetrahydropteridine class and its broader pteridine family. The methods allow for the efficient exploration of chemical space and the rational design of molecules with desired biological activities.

Future Research Directions in 8 Methyl 5,6,7,8 Tetrahydropteridine Chemistry and Biochemistry

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The synthesis of specific tetrahydropteridine derivatives remains a complex challenge, often requiring multi-step processes that can be inefficient. Future research is expected to focus on developing more streamlined and stereoselective synthetic routes. The exploration of chemo- and biocatalytic cascade reactions, for instance, could provide more efficient pathways to chiral compounds. researchgate.net

Biocatalysis, in particular, offers a promising green alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as oxidoreductases, or whole-cell systems could lead to highly specific and efficient production of 8-Methyl-5,6,7,8-tetrahydropteridine. almacgroup.com Developing and engineering enzymes tailored for the synthesis of pteridine (B1203161) analogues represents a significant area of potential advancement. researchgate.net Research into unconventional approaches, such as using novel solvents like ionic liquids or deep eutectic solvents, may also enhance the sustainability and efficiency of biocatalytic processes. nih.gov

| Potential Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts, such as transition metal complexes with specialized ligands, to achieve enantioselective synthesis. nih.gov | High enantiomeric purity, potential for scalability. |

| Biocatalytic Synthesis | Employs isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.govalmacgroup.com | High specificity, mild reaction conditions, environmentally friendly. |

| Chemo-enzymatic Cascades | Combines traditional chemical synthesis steps with biocatalytic reactions in a sequential process. researchgate.net | Leverages the strengths of both methodologies for more efficient overall synthesis. |

| Novel Ligand Development | Focuses on creating new chiral ligands for metal catalysts to improve reactivity and selectivity in reactions like asymmetric transfer hydrogenation. mdpi.com | Enhanced control over stereochemistry, potential for new reaction types. |

Elucidation of Undiscovered Biochemical Roles in Diverse Organisms

While tetrahydropteridines are well-known as cofactors for enzymes like aromatic amino acid hydroxylases and nitric oxide synthases, the specific roles of methylated variants such as this compound are not fully understood. ontosight.aisigmaaldrich.com Future research should aim to uncover novel biochemical functions for this compound across a wide range of organisms.

Investigations could extend to non-mammalian systems, such as bacteria and archaea, where unique pterin (B48896) derivatives like methanopterin (B14432417) play crucial roles in metabolism. nih.gov For example, exploring organisms from extreme environments might reveal novel enzymatic pathways that utilize this compound. It is hypothesized that this compound could act as a modulator of enzyme activity, a protective antioxidant, or a signaling molecule in yet-to-be-discovered pathways.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding the precise mechanism by which this compound interacts with enzymes requires sophisticated analytical techniques. The development of advanced spectroscopic probes will be crucial for real-time mechanistic studies. This includes the synthesis of isotopically labeled versions of the molecule (e.g., with ¹³C, ¹⁵N, or ²H) for use in Nuclear Magnetic Resonance (NMR) spectroscopy.

These probes would allow researchers to track the molecule's conformational changes and electronic state during enzymatic reactions. Quantum chemical computations could complement these experimental studies by providing theoretical insights into the electronic structure and reactivity of tetrahydropteridine derivatives, helping to explain differences in their effects on enzymatic activity. researchgate.net

Development of Integrated Multi-Omics Approaches for Pteridine Metabolic Networks

To fully comprehend the biological significance of this compound, it is essential to study it within the context of the entire cellular system. The development of integrated multi-omics approaches offers a powerful framework for this purpose. researchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of pteridine metabolic networks. nih.govnih.gov

Such an approach could reveal how the synthesis and degradation of this compound are regulated and how its levels are correlated with the expression of specific genes and proteins. researchgate.netnih.gov This systems-level view can help identify previously unknown interactions and provide insights into how pteridine metabolism is connected to broader physiological and pathological processes. mdpi.com

| Omics Layer | Information Provided | Relevance to Pteridine Research |

| Genomics | Identifies genes involved in the synthesis, regulation, and transport of pteridines. | Uncovers the genetic basis for pteridine metabolism and its potential dysregulation in disease. |

| Transcriptomics | Measures the expression levels of RNA transcripts related to pteridine pathways. | Reveals how gene expression related to pteridines changes in response to various stimuli. |

| Proteomics | Quantifies the abundance of proteins, including enzymes that utilize tetrahydropteridines as cofactors. | Links genetic information to functional protein machinery involved in pteridine-dependent reactions. |

| Metabolomics | Measures the levels of this compound and related metabolites. nih.gov | Provides a direct readout of the metabolic state and the functional output of the pteridine network. |

Investigating the Impact of Environmental Factors on Tetrahydropteridine Chemistry in Biological Systems

The chemical stability and reactivity of reduced pterins are sensitive to their immediate environment. Future research should investigate how various environmental factors influence the chemistry of this compound within biological systems. Abiotic stressors such as temperature, light, oxidative stress, and changes in pH can potentially alter the compound's redox state, leading to its degradation or conversion into other pterin forms. mdpi.com

Understanding these interactions is crucial, as environmental conditions can significantly impact the availability of the active, fully reduced form of the cofactor. mdpi.com Studies in this area could elucidate how cellular mechanisms protect sensitive cofactors from environmental insults and how these protective systems might fail under pathological conditions.

Q & A

Q. What are the established synthetic routes for 8-Methyl-5,6,7,8-tetrahydropteridine, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via chlorination of 2,4,6,7-tetrachloropteridine followed by lithium aluminum hydride (LiAlH₄) reduction to yield 2,4-dichloro-5,6,7,8-tetrahydropteridine. Catalytic hydrogenation removes chlorine substituents to produce 5,6,7,8-tetrahydropteridine derivatives . For purity, elemental analysis (C, H, N content) and spectroscopic techniques (IR, NMR) are critical. Stability during synthesis requires inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

Q. How does this compound function as a cofactor in enzymatic reactions such as phenylalanine hydroxylation?

- Methodological Answer :

It serves as a reducing cofactor in monooxygenases like phenylalanine 4-monooxygenase (EC 1.14.16.1), donating electrons to activate molecular oxygen for hydroxylation. The reaction involves:

The cofactor regenerates via NADPH-dependent dihydropteridine reductase (EC 1.5.1.34) . Its methyl group may enhance enzyme binding or stability in specific isoforms .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound derivatives?

- Methodological Answer :

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N) .

- Spectroscopy : IR identifies functional groups (e.g., NH, C=N), while H/C NMR resolves ring saturation and substituents .

- Chromatography : HPLC or GC-MS ensures purity and detects degradation products .

Advanced Research Questions

Q. How can computational methods like QT-AIM analysis elucidate the electronic properties of this compound?

- Methodological Answer : Quantum chemical studies (e.g., QT-AIM, ab initio calculations) map electron density and bond critical points, revealing charge distribution and reactive sites. For example, the methyl group alters electron density at N5 and C6, influencing redox potential and cofactor efficiency . Solvent effects are modeled using continuum solvation to predict behavior in aqueous enzymatic environments .

Q. What strategies address the stability challenges of this compound derivatives during synthesis and storage?

- Methodological Answer :

- Synthesis : Avoid protic solvents and oxygen exposure; use Schlenk techniques for air-sensitive steps .

- Storage : Lyophilize under argon and store at -80°C. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced stability compared to hydroxylated analogs .